molecular formula C15H14N4O B14318088 1H-Tetrazole, 5-(3,5-dimethylphenoxy)-1-phenyl- CAS No. 111969-05-2

1H-Tetrazole, 5-(3,5-dimethylphenoxy)-1-phenyl-

Cat. No.: B14318088
CAS No.: 111969-05-2
M. Wt: 266.30 g/mol
InChI Key: NMNJUPPJJNGTEU-UHFFFAOYSA-N
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Description

1H-Tetrazole, 5-(3,5-dimethylphenoxy)-1-phenyl- is a chemical compound that belongs to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a phenyl group and a 3,5-dimethylphenoxy group attached to the tetrazole ring

Preparation Methods

The synthesis of 1H-Tetrazole, 5-(3,5-dimethylphenoxy)-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenol with phenyl isocyanate to form the corresponding phenyl carbamate. This intermediate is then treated with sodium azide and triethylamine in an organic solvent, such as dimethylformamide, to yield the desired tetrazole compound. The reaction conditions typically involve heating the mixture to a temperature of around 100°C for several hours.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1H-Tetrazole, 5-(3,5-dimethylphenoxy)-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted tetrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Tetrazole, 5-(3,5-dimethylphenoxy)-1-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, including its use in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical products, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 5-(3,5-dimethylphenoxy)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Tetrazole, 5-(3,5-dimethylphenoxy)-1-phenyl- can be compared with other similar compounds, such as:

    1H-Tetrazole, 5-(4-methylphenoxy)-1-phenyl-: This compound has a similar structure but with a different substitution pattern on the phenoxy group.

    1H-Tetrazole, 5-(3,4-dimethylphenoxy)-1-phenyl-: Another similar compound with a different substitution pattern on the phenoxy group.

    1H-Tetrazole, 5-(3,5-dimethoxyphenoxy)-1-phenyl-: This compound has methoxy groups instead of methyl groups on the phenoxy ring.

The uniqueness of 1H-Tetrazole, 5-(3,5-dimethylphenoxy)-1-phenyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

111969-05-2

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

5-(3,5-dimethylphenoxy)-1-phenyltetrazole

InChI

InChI=1S/C15H14N4O/c1-11-8-12(2)10-14(9-11)20-15-16-17-18-19(15)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

NMNJUPPJJNGTEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NN=NN2C3=CC=CC=C3)C

Origin of Product

United States

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